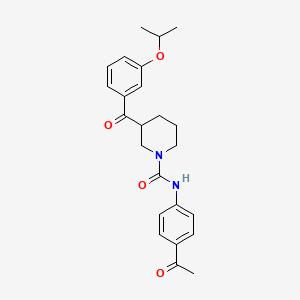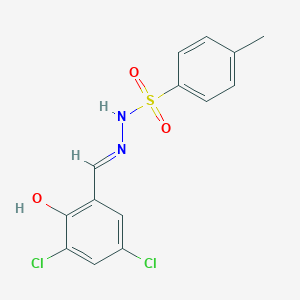
5-bromo-N-(2-fluorophenyl)-2,3,4-trimethylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-bromo-N-(2-fluorophenyl)-2,3,4-trimethylbenzamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound belongs to the class of benzamide derivatives and has been studied extensively for its mechanism of action and physiological effects.
Mecanismo De Acción
The mechanism of action of 5-bromo-N-(2-fluorophenyl)-2,3,4-trimethylbenzamide involves the inhibition of various signaling pathways, including the PI3K/Akt/mTOR and MAPK/ERK pathways. This inhibition leads to the induction of apoptosis in cancer cells and the reduction of inflammation in various diseases.
Biochemical and Physiological Effects:
5-bromo-N-(2-fluorophenyl)-2,3,4-trimethylbenzamide has been found to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, reduce inflammation, and have neuroprotective effects. Additionally, this compound has been found to have antioxidant properties, which can help reduce oxidative stress in various diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 5-bromo-N-(2-fluorophenyl)-2,3,4-trimethylbenzamide in lab experiments is its potential therapeutic applications in various fields of scientific research. Additionally, this compound has been found to have low toxicity levels, making it a safe option for research. However, one limitation of using this compound is its limited solubility in water, which can make it difficult to use in certain experiments.
Direcciones Futuras
There are several future directions for the research of 5-bromo-N-(2-fluorophenyl)-2,3,4-trimethylbenzamide. One potential direction is the development of new derivatives of this compound to improve its solubility and efficacy. Additionally, more research is needed to fully understand the mechanism of action of this compound and its potential therapeutic applications. Finally, clinical trials are needed to determine the safety and efficacy of this compound in humans.
Métodos De Síntesis
The synthesis of 5-bromo-N-(2-fluorophenyl)-2,3,4-trimethylbenzamide involves the reaction of 2-fluoroaniline with 2,3,4-trimethylbenzoic acid in the presence of phosphorus oxychloride and bromine. The resulting product is then purified using column chromatography to obtain the final compound.
Aplicaciones Científicas De Investigación
5-bromo-N-(2-fluorophenyl)-2,3,4-trimethylbenzamide has been studied for its potential therapeutic applications in various fields of scientific research. It has shown promising results in the treatment of cancer, neurodegenerative diseases, and inflammation. In cancer research, this compound has been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In neurodegenerative disease research, it has been shown to have neuroprotective effects by reducing oxidative stress and inflammation. Inflammation research has shown that this compound can inhibit the release of pro-inflammatory cytokines.
Propiedades
IUPAC Name |
5-bromo-N-(2-fluorophenyl)-2,3,4-trimethylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15BrFNO/c1-9-10(2)12(8-13(17)11(9)3)16(20)19-15-7-5-4-6-14(15)18/h4-8H,1-3H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFTLKFYUSOFCSK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC(=C1C)Br)C(=O)NC2=CC=CC=C2F)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15BrFNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 6972070 | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[5-(5,6-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-3-methoxybenzamide](/img/structure/B6046788.png)

![2-(ethyl{[2-(isopropylsulfonyl)-1-(2-phenylethyl)-1H-imidazol-5-yl]methyl}amino)ethanol](/img/structure/B6046802.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-1-(ethylsulfonyl)-3-piperidinecarboxamide](/img/structure/B6046810.png)
![1-(2,2-dimethylpropyl)-3-hydroxy-3-({[(5-methyl-2-pyrazinyl)methyl]amino}methyl)-2-piperidinone](/img/structure/B6046818.png)
![N-(4-chlorobenzyl)-2-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetamide](/img/structure/B6046820.png)
![2-{[4-allyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-(2,4-difluorophenyl)acetamide](/img/structure/B6046829.png)
![1-[{[1-(3,4-dimethoxyphenyl)cyclopentyl]methyl}(methyl)amino]-3-phenoxy-2-propanol ethanedioate (salt)](/img/structure/B6046831.png)

![[5-(4-cyanobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetic acid](/img/structure/B6046842.png)
![(1S*,4S*)-2-(2-{3-[3-(3-methyl-2-pyridinyl)phenyl]-1H-pyrazol-1-yl}ethyl)-2-azabicyclo[2.2.1]heptane](/img/structure/B6046886.png)
![2-(4-chloro-2-methylphenoxy)-N-[3-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]propanamide](/img/structure/B6046889.png)
![1-(10,11-dihydro-5H-dibenzo[a,d][7]annulen-5-ylacetyl)-3-(methoxymethyl)pyrrolidine](/img/structure/B6046890.png)
![5-[(1,3-benzodioxol-5-yloxy)methyl]-N-[2-(tetrahydro-2H-pyran-2-yl)ethyl]-1H-pyrazole-3-carboxamide](/img/structure/B6046899.png)